

Theoretical Calculations on the Structure of Tributylstannylacetylene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributylstannylacetylene

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This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure of **tributylstannylacetylene**. While direct, comprehensive theoretical studies on **tributylstannylacetylene** are not extensively published, this document synthesizes methodologies and data from computational analyses of closely related organotin compounds and acetylenic molecules to present a robust framework for its structural investigation.

Introduction to Tributylstannylacetylene

Tributylstannylacetylene, with the chemical formula $C_{14}H_{28}Sn$, is an organotin compound featuring a tributyltin moiety connected to an acetylene group.^[1] These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions where the stannyl group can be readily exchanged. Understanding the precise molecular geometry, vibrational properties, and electronic structure of **tributylstannylacetylene** is crucial for predicting its reactivity and designing novel synthetic pathways.

Computational Methodologies

Theoretical calculations, primarily based on Density Functional Theory (DFT), have become a powerful tool for investigating the structures and properties of organometallic compounds.^[2]

The general workflow for such a computational study is outlined below.

Geometry Optimization

The first step in any theoretical analysis is to determine the lowest energy structure (ground state geometry) of the molecule. This is achieved through geometry optimization. For organotin compounds like **tributylstannylacetylene**, a common and effective approach involves the use of hybrid DFT functionals, such as B3LYP, in conjunction with appropriate basis sets.^[3]

Typical Protocol:

- **Functional:** B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for main group elements.^[3]
- **Basis Set:** For the tin (Sn) atom, a basis set that includes effective core potentials (ECPs) is essential to account for relativistic effects. LANL2DZ (Los Alamos National Laboratory 2-double- ζ) is a common choice.^[3] For lighter atoms like carbon and hydrogen, Pople-style basis sets such as 6-31G(d,p) are typically employed.^[3]
- **Software:** Calculations are commonly performed using quantum chemistry software packages like Gaussian, Q-Chem, or NWChem.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

- **Confirmation of a True Minimum:** The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
- **Prediction of Infrared (IR) Spectrum:** The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum, which can then be compared with experimental data for validation.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic and organometallic compounds. Theoretical calculations can predict NMR chemical shifts (^1H , ^{13}C , ^{119}Sn) with reasonable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.^[4]

Typical Protocol:

- Method: GIAO calculations are typically performed at a DFT level of theory, often using functionals like mPW1PW91, which has shown good performance for predicting NMR chemical shifts.^{[2][4][5]}
- Basis Set: Larger basis sets, such as 6-311+G(2d,p), are often used for NMR calculations to provide a more accurate description of the electronic environment around the nuclei.^{[2][4]}

Predicted Structural and Spectroscopic Data

Based on DFT studies of related organotin compounds, the following tables summarize the expected ranges for key structural and spectroscopic parameters of **tributylstannylacetylene**.

Predicted Molecular Geometry

The following table presents typical bond lengths and angles for **tributylstannylacetylene**, derived from computational studies of similar organotin derivatives.^[6]

Parameter	Atom 1	Atom 2	Atom 3	Predicted Value
Bond Lengths (Å)				
Sn-C (butyl)	Sn	C		~2.15 Å
Sn-C (acetylenic)	Sn	C		~2.10 Å
C≡C	C	C		~1.21 Å
C-H (acetylenic)	C	H		~1.06 Å
C-C (butyl)	C	C		~1.54 Å
C-H (butyl)	C	H		~1.09 Å
Bond Angles (°)				
C(butyl)-Sn-C(butyl)	C	Sn	C	~109.5°
C(butyl)-Sn-C(acetylenic)	C	Sn	C	~109.5°
Sn-C≡C	Sn	C	C	~180°
C≡C-H	C	C	H	~180°

Predicted Vibrational Frequencies

The table below lists some of the characteristic vibrational modes and their expected frequencies for **tributylstannylacetylene**.

Vibrational Mode	Functional Group	Predicted Frequency (cm ⁻¹)
C-H stretch (acetylenic)	$\equiv\text{C-H}$	~3300
C-H stretch (aliphatic)	$-\text{CH}_2$, $-\text{CH}_3$	2850 - 2960
$\text{C}\equiv\text{C}$ stretch	$-\text{C}\equiv\text{C}-$	~2100
CH_2/CH_3 deformation	$-\text{CH}_2$, $-\text{CH}_3$	1375 - 1465
Sn-C stretch	Sn-C	500 - 600

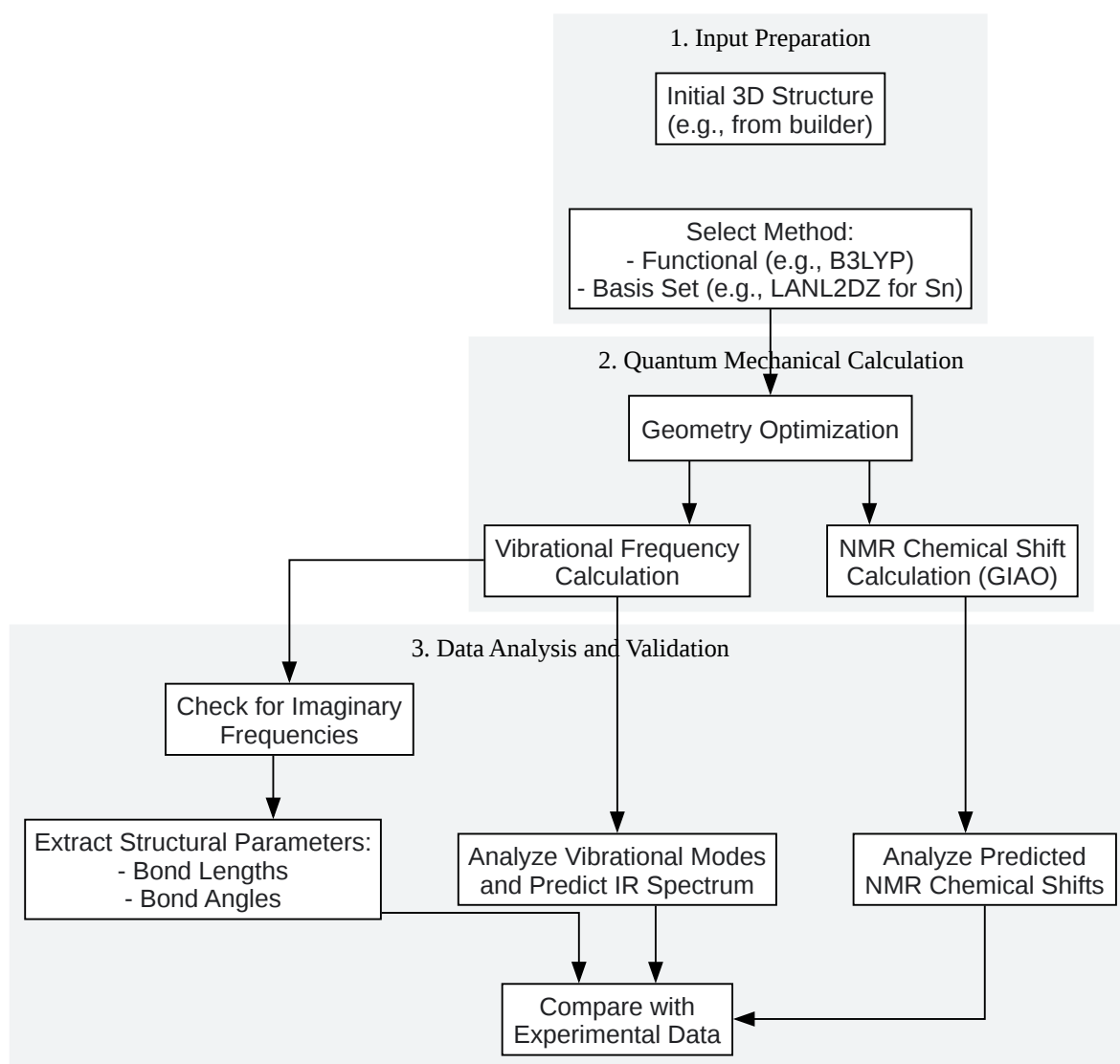
Predicted NMR Chemical Shifts

The following table provides an estimation of the NMR chemical shifts for **tributylstannylacetylene** based on data for related compounds.

Nucleus	Functional Group	Predicted Chemical Shift (ppm)
¹ H NMR	$\equiv\text{C-H}$	2.0 - 3.0
-Sn-CH ₂ -	0.8 - 1.0	
-CH ₂ -CH ₂ -CH ₂ -CH ₃	1.2 - 1.6	
-CH ₃	0.8 - 1.0	
¹³ C NMR	Sn-C \equiv C	90 - 110
Sn-C \equiv C	80 - 100	
-Sn-CH ₂ -	10 - 20	
-CH ₂ -CH ₂ -CH ₂ -CH ₃	25 - 35	
-CH ₃	~14	
¹¹⁹ Sn NMR	R ₃ Sn-	-50 to -70

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the **tributylstannylacetylene** structure.



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Computational workflow for **tributylstannylacetylene**.

Conclusion

Theoretical calculations using DFT provide a powerful and cost-effective means to investigate the molecular structure and properties of **tributylstannylacetylene**. By employing appropriate functionals and basis sets, it is possible to obtain reliable predictions of its geometry, vibrational frequencies, and NMR chemical shifts. This information is invaluable for understanding its reactivity and for the rational design of new synthetic applications. The methodologies and expected data presented in this guide offer a solid foundation for researchers and scientists working with this important organotin reagent.

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- To cite this document: BenchChem. [Theoretical Calculations on the Structure of Tributylstannylacetylene: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207089#theoretical-calculations-on-tributylstannylacetylene-structure]

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